4-(1,3-benzodioxol-5-ylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one
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Overview
Description
The compound "4-(1,3-benzodioxol-5-ylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one" represents a class of chemicals that include various functional groups such as benzodioxole, methylthio, and thiazolone, which contribute to its unique chemical and physical properties. These types of compounds are often synthesized and analyzed for their potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of compounds related to "4-(1,3-benzodioxol-5-ylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one" often involves multistep reactions including condensation, cyclization, and substitution reactions. For instance, Elokhina et al. (1996) described the synthesis of 5H-thiazolo[2,3-c][1,2,4]triazine derivatives and substituted 3-(2-acylvinylthio)-1,2,4-triazin-5-ones through reactions involving 1-acyl-2-bromoacetylenes and 6-methyl-3-thioxo-1,2,4-triazin-5-one, showcasing a method that could be relevant to the synthesis of similar compounds (Elokhina et al., 1996).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The structural analysis provides insights into the arrangement of atoms and the geometry of the molecule, which are crucial for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloaddition, nucleophilic substitution, and oxidation-reduction reactions. The presence of functional groups like the thiazole ring and methylthio group can influence the compound's reactivity towards different reagents and conditions. For example, reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides demonstrate the reactivity of similar scaffolds under different conditions (Kandeel & Youssef, 2001).
properties
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-17-12-13-8(11(14)18-12)4-7-2-3-9-10(5-7)16-6-15-9/h2-5H,6H2,1H3/b8-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVWEGAILYUQO-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-ylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one |
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